1-(2-phenylethyl)pyrrolidine
Overview
Description
Mechanism of Action
Target of Action
Phenylethylpyrrolidine (PEP) is a chemical compound that is an analogue of 2-phenylethylamine, where the amine has been replaced by a pyrrolidine ring . It serves as the base chemical structure for a series of stimulant drugs . .
Biochemical Pathways
For instance, 2-phenylethylamine is involved in the modulation of monoamine neurotransmission
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of PEP are not well-documented in the literature. The pharmacokinetics of a compound can significantly impact its bioavailability and efficacy. Tools like ADMETlab 2.0 and admetSAR3.0 can be used to predict the ADME properties of a compound, which could provide insights into the pharmacokinetics of PEP.
Result of Action
For instance, 2-phenylethylamine is known to have stimulant effects
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH , temperature , and the presence of other compounds can affect the activity of a compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-phenylethyl)pyrrolidine can be synthesized through various methods. One common approach involves the reaction of 2-phenylethylamine with pyrrolidine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of phenylethylpyrrolidine often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-phenylethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylethylpyrrolidone, while reduction may produce phenylethylamine derivatives .
Scientific Research Applications
1-(2-phenylethyl)pyrrolidine has diverse applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of various stimulant drugs and other chemical compounds.
Medicine: Research explores its potential therapeutic effects and its role in developing new medications.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
1-(2-phenylethyl)pyrrolidine is unique due to its pyrrolidine ring structure, which distinguishes it from other similar compounds like phenylethylamine. Some similar compounds include:
Phenylethylamine: Lacks the pyrrolidine ring and has different pharmacological properties.
Amphetamine: Contains a phenylethylamine backbone but with additional functional groups that alter its effects.
Cathinone: Similar to amphetamine but with a ketone group on the beta carbon.
Properties
IUPAC Name |
1-(2-phenylethyl)pyrrolidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-2-6-12(7-3-1)8-11-13-9-4-5-10-13/h1-3,6-7H,4-5,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUCWWVQVUXBSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701029426 | |
Record name | 1-(2-Phenylethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701029426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6273-83-2, 6908-75-4 | |
Record name | 1-(2-Phenylethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701029426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenylethylpyrrolidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WKH6XT5AZ7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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